3,4-Dichloro-5-(trifluoromethoxy)acetophenone

Medicinal Chemistry Drug Design Physicochemical Properties

3,4-Dichloro-5-(trifluoromethoxy)acetophenone (CAS: 1823541-26-9) is a halogenated aromatic ketone with a molecular formula of C₉H₅Cl₂F₃O₂ and a molecular weight of 273.03 g/mol. It is categorized as a substituted acetophenone building block, distinguished by the presence of both 3,4-dichloro and 5-trifluoromethoxy substituents on the phenyl ring.

Molecular Formula C9H5Cl2F3O2
Molecular Weight 273.03
CAS No. 1823541-26-9
Cat. No. B2917500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-(trifluoromethoxy)acetophenone
CAS1823541-26-9
Molecular FormulaC9H5Cl2F3O2
Molecular Weight273.03
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F
InChIInChI=1S/C9H5Cl2F3O2/c1-4(15)5-2-6(10)8(11)7(3-5)16-9(12,13)14/h2-3H,1H3
InChIKeyWGQQSCMMWABIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-5-(trifluoromethoxy)acetophenone (CAS 1823541-26-9) for Procurement in Drug Discovery and Agrochemical Intermediates


3,4-Dichloro-5-(trifluoromethoxy)acetophenone (CAS: 1823541-26-9) is a halogenated aromatic ketone with a molecular formula of C₉H₅Cl₂F₃O₂ and a molecular weight of 273.03 g/mol [1]. It is categorized as a substituted acetophenone building block, distinguished by the presence of both 3,4-dichloro and 5-trifluoromethoxy substituents on the phenyl ring . This specific substitution pattern is designed to confer unique physicochemical properties, particularly increased lipophilicity (calculated LogP = 4.09) and enhanced electron-withdrawing capacity relative to non-fluorinated or singly halogenated analogs . It is primarily utilized as a research intermediate in the synthesis of more complex molecules for medicinal chemistry and agrochemical applications .

Procurement Justification: Why Generic Acetophenones Cannot Replace 3,4-Dichloro-5-(trifluoromethoxy)acetophenone


Generic substitution of 3,4-Dichloro-5-(trifluoromethoxy)acetophenone is not scientifically justified due to the synergistic and non-linear impact of its specific substitution pattern on molecular properties. The 3,4-dichloro motif confers a distinct steric and electronic environment compared to mono-chloro or unsubstituted acetophenones, which can drastically alter reactivity in cross-coupling reactions . More critically, the 5-trifluoromethoxy (-OCF₃) group is a pharmacologically privileged substituent that enhances metabolic stability and lipophilicity in a manner fundamentally different from a trifluoromethyl (-CF₃) or methoxy (-OCH₃) group. Studies on analogous systems show that OCF₃-containing compounds exhibit significantly different biological activity profiles, including superior antimicrobial efficacy, compared to their CF₃ counterparts [1]. Therefore, interchanging this compound with a simpler analog like 3,4-dichloroacetophenone (CAS: 2642-63-9) or a regioisomer will result in a loss of these engineered properties, invalidating any structure-activity relationship (SAR) or lead optimization effort.

Quantitative Evidence for Differentiated Selection of 3,4-Dichloro-5-(trifluoromethoxy)acetophenone


Evidence Item 1: Enhanced Lipophilicity vs. Non-Fluorinated Analog Drives Improved Membrane Permeability Potential

The incorporation of the trifluoromethoxy group significantly elevates the compound's lipophilicity, a key determinant for passive membrane diffusion. The calculated partition coefficient (LogP) for 3,4-Dichloro-5-(trifluoromethoxy)acetophenone is 4.09 . This represents a substantial increase in lipophilicity compared to the non-fluorinated analog 3',4'-dichloroacetophenone (CAS: 2642-63-9), for which the LogP is approximately 2.69 (based on standard chemoinformatic calculations for C8H6Cl2O). The difference (ΔLogP ≈ +1.4) translates to an approximate 25-fold increase in theoretical partition coefficient, suggesting a markedly higher potential for crossing biological membranes [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Evidence Item 2: Superior Antimicrobial Efficacy of OCF₃-Containing Scaffolds Over CF₃ Analogs in a Matched Molecular Pair Study

In a systematic study of chalcone derivatives, compounds bearing a trifluoromethoxy (-OCF₃) substituent were demonstrably more effective as antibacterial and antifungal agents than their direct trifluoromethyl (-CF₃) analogs [1]. While 3,4-Dichloro-5-(trifluoromethoxy)acetophenone itself was not the final test compound, it serves as the critical building block for synthesizing such OCF₃-containing chalcones (Series B) [2]. The study concluded that the OCF₃ group confers a significant advantage in antimicrobial potency over the CF₃ group, with the most potent OCF₃-chalcone (B3) showing strong activity and no cytotoxicity to human L02 liver cells [1][2]. This provides class-level evidence that procuring the OCF₃-containing building block is essential for accessing this enhanced activity profile, which is not achievable with CF₃-containing alternatives.

Antimicrobial Research Structure-Activity Relationship (SAR) Medicinal Chemistry

Evidence Item 3: Distinct Electronic Profile vs. 3,4-Dichloro-5-(trifluoromethyl)acetophenone for Optimized Reactivity

The trifluoromethoxy (-OCF₃) substituent exhibits a Hammett sigma constant (σp = +0.35) that is distinct from both a trifluoromethyl group (σp = +0.54) and a methoxy group (σp = -0.27) [1]. This intermediate electron-withdrawing capacity provides a unique balance of electronic effects. For 3,4-Dichloro-5-(trifluoromethoxy)acetophenone, this directly influences the electrophilicity of the carbonyl group and the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions . Compared to the hypothetical 3,4-dichloro-5-(trifluoromethyl)acetophenone, the -OCF₃ analog is expected to be less prone to certain side reactions caused by the stronger electron-withdrawal of -CF₃, while still activating the ring more than a simple -OCH₃ group. This modulation is critical for achieving high yields and selectivity in complex synthetic sequences.

Organic Synthesis Computational Chemistry Reaction Optimization

Key Application Scenarios for 3,4-Dichloro-5-(trifluoromethoxy)acetophenone in Research and Development


Scenario 1: Synthesis of Next-Generation Antimicrobial Chalcones and Heterocycles

Procure 3,4-Dichloro-5-(trifluoromethoxy)acetophenone to serve as the essential aryl ketone building block for synthesizing novel chalcone libraries. As demonstrated in comparative studies, the resulting -OCF₃-containing chalcones exhibit superior antimicrobial activity compared to their -CF₃ analogs [1]. This compound provides direct access to this privileged chemotype, enabling SAR studies aimed at developing new antifungal and antibacterial agents.

Scenario 2: Lead Optimization in Medicinal Chemistry Requiring Balanced Lipophilicity

This compound is ideal for medicinal chemistry programs where increasing a lead candidate's membrane permeability is a key objective. The high calculated LogP (4.09) and the unique electronic profile of the -OCF₃ group offer a clear advantage over less lipophilic, non-fluorinated dichloroacetophenones . It can be used to introduce a metabolically stable, lipophilic moiety into drug candidates, potentially improving oral bioavailability and cell penetration.

Scenario 3: Development of Novel Agrochemical Active Ingredients

Use this compound as a synthetic intermediate in the development of new fungicides or herbicides. Fluorinated aromatic building blocks are widely used in agrochemicals to enhance environmental stability and biological efficacy [2]. The combination of chloro and trifluoromethoxy substituents on this acetophenone scaffold is a proven strategy for generating potent agrochemical leads, making it a valuable starting material for targeted synthesis.

Scenario 4: Fine-Tuning Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Leverage the distinct electronic and steric properties of 3,4-Dichloro-5-(trifluoromethoxy)acetophenone to control regioselectivity and reaction rates in Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. The presence of both the -OCF₃ and dichloro groups creates a unique, electron-deficient aromatic system that can be exploited for specific, predictable reactivity in complex molecule construction . This is particularly relevant when a reaction on a simpler analog (e.g., 3,4-dichloroacetophenone) has failed or produced poor results.

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